3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
Overview
Description
3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is a pyrazole derivative that has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Researchers have explored the synthesis of derivatives containing the thiazole moiety, like 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine, for antimicrobial purposes. The antimicrobial activity of these compounds has been tested against different microorganisms (Abdelhamid et al., 2010).
Biological Activity Studies
- Studies have been conducted on derivatives of this compound for their potential biological activities. Compounds with a structure similar to 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine have been synthesized and their toxicological properties against bacteria were investigated (Uma et al., 2017).
Structural Analysis and Chemical Properties
- The structural and chemical properties of compounds similar to 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine have been examined. This includes studies on their hydrogen-bonded sheets and chains, which is crucial for understanding their molecular interactions (Portilla et al., 2007).
Apoptosis Inducers and Anti-infective Agents
- Certain derivatives have been synthesized to study their in vitro anti-infective and cytotoxic activities. These studies include histomorphological analysis and apoptosis quantification in germ cells, highlighting their potential in medical applications (Bansal et al., 2020).
Novel Synthesis Methods
- Innovative synthesis methods for producing functionally diverse derivatives have been investigated. These methods facilitate the creation of compounds with varied pharmaceutical interests (El‐Mekabaty et al., 2017).
Pharmaceutical Applications
- There's ongoing research into the development of novel compounds based on 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine for potential use in pharmaceuticals. This includes exploring their anti-tumor, anti-infective, and antifungal properties (Gomha et al., 2016).
properties
IUPAC Name |
5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-9-7-12(14)17(16-9)13-15-11(8-18-13)10-5-3-2-4-6-10/h2-8H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLJUMQTUAPAJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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